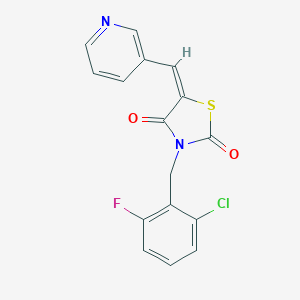

3-(2-Chloro-6-fluorobenzyl)-5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Chloro-6-fluorobenzyl)-5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as CFTR corrector or VX-809. It has been extensively studied for its ability to correct the defects in cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for cystic fibrosis (CF) disease.

Mechanism of Action

3-(2-Chloro-6-fluorobenzyl)-5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione works by correcting the defects in the CFTR protein. It binds to the defective CFTR protein and stabilizes its structure, allowing it to function properly. This results in the restoration of the transport of salt and water in and out of cells, which helps to reduce the accumulation of mucus in the lungs and other organs.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 3-(2-Chloro-6-fluorobenzyl)-5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione have been extensively studied. It has been shown to improve the function of the CFTR protein in CF patients, resulting in improved lung function and reduced respiratory symptoms. It also helps to reduce the frequency and severity of lung infections in CF patients.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-Chloro-6-fluorobenzyl)-5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione in lab experiments include its ability to correct the defects in the CFTR protein, which makes it a valuable tool for studying the mechanisms of CF disease. Its ability to improve lung function and reduce respiratory symptoms in CF patients also makes it a promising candidate for the development of new treatments for CF. However, the limitations of using this compound in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the research on 3-(2-Chloro-6-fluorobenzyl)-5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione. One direction is the development of new CF therapies based on this compound. Another direction is the study of the mechanisms of other diseases that involve defective ion channels, such as chronic obstructive pulmonary disease (COPD) and asthma. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in CF patients.

Synthesis Methods

The synthesis of 3-(2-Chloro-6-fluorobenzyl)-5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione involves several steps. The first step involves the preparation of 3-(2-Chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione by reacting 2-chloro-6-fluorobenzylamine with 1,3-thiazolidine-2,4-dione. The second step involves the reaction of 3-(2-Chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione with 3-pyridinecarboxaldehyde to obtain 3-(2-Chloro-6-fluorobenzyl)-5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

3-(2-Chloro-6-fluorobenzyl)-5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in the treatment of cystic fibrosis. CF is a genetic disorder that affects the CFTR protein, which is responsible for regulating the transport of salt and water in and out of cells. CF patients have a defective CFTR protein that results in the accumulation of thick, sticky mucus in the lungs, pancreas, and other organs.

properties

Product Name |

3-(2-Chloro-6-fluorobenzyl)-5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione |

|---|---|

Molecular Formula |

C16H10ClFN2O2S |

Molecular Weight |

348.8 g/mol |

IUPAC Name |

(5E)-3-[(2-chloro-6-fluorophenyl)methyl]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C16H10ClFN2O2S/c17-12-4-1-5-13(18)11(12)9-20-15(21)14(23-16(20)22)7-10-3-2-6-19-8-10/h1-8H,9H2/b14-7+ |

InChI Key |

CEHAYMLUGARGFJ-VGOFMYFVSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)CN2C(=O)/C(=C\C3=CN=CC=C3)/SC2=O)F |

SMILES |

C1=CC(=C(C(=C1)Cl)CN2C(=O)C(=CC3=CN=CC=C3)SC2=O)F |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C(=O)C(=CC3=CN=CC=C3)SC2=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate](/img/structure/B300436.png)

![N-(4-chlorobenzyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300438.png)

![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B300440.png)

![2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B300442.png)

![2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B300443.png)

![2-[2-fluoro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B300445.png)

![ethyl 4-[2-(3-methoxy-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate](/img/structure/B300447.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[3-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B300449.png)

![2-[2-methoxy-5-methyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300451.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-methoxy-5-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B300452.png)

![2-[2-methoxy-5-methyl(methylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B300453.png)

![N-(4-methoxybenzyl)-2-[2-methoxy-5-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B300454.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-methoxy-5-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B300455.png)